Mal-propionylamido-PEG4-NHS acetate is a specialized compound utilized in bioconjugation and drug delivery systems. It features a polyethylene glycol (PEG) backbone with a maleimide group and an N-hydroxysuccinimide (NHS) ester, enabling selective reactions with thiol and amine groups on biomolecules. This compound is significant in the fields of chemistry, biology, and medicine due to its ability to form stable covalent bonds with various biomolecules.
Mal-propionylamido-PEG4-NHS acetate belongs to the class of PEG-based linkers, specifically designed for bioconjugation. It is categorized as a reactive polymer due to its functional groups that facilitate chemical reactions with biomolecules.
The synthesis of Mal-propionylamido-PEG4-NHS acetate typically involves several steps:
The synthesis can be performed under mild conditions to ensure high yield and purity. Purification methods such as column chromatography or recrystallization are commonly employed to isolate the product effectively.
The molecular formula of Mal-propionylamido-PEG4-NHS acetate is , with a molecular weight of approximately 513.49 g/mol. The structure includes:
The compound's structure facilitates its reactivity with thiol and amine groups, making it versatile for various applications in biochemistry and medicine.
Mal-propionylamido-PEG4-NHS acetate undergoes two primary types of reactions:
These reactions are crucial for the conjugation of drugs, proteins, and other biomolecules.
Mal-propionylamido-PEG4-NHS acetate operates by forming covalent bonds with specific functional groups on biomolecules:
Relevant data indicate that these properties make Mal-propionylamido-PEG4-NHS acetate suitable for diverse applications in drug development and diagnostics.
Mal-propionylamido-PEG4-NHS acetate finds extensive use in various scientific fields:
The versatility of this compound enhances its applicability across multiple domains in pharmaceutical research and development.
Mal-propionylamido-PEG4-NHS acetate is synthesized through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS employs a resin-bound substrate, where sequential additions of protected PEG units and functional groups (maleimide, NHS ester) occur. This approach facilitates high-purity intermediates (>95%) due to efficient washing steps that remove excess reagents [1] [3]. However, SPPS faces limitations in scalability and higher costs for large-scale production.
In contrast, solution-phase synthesis involves stepwise reactions in homogeneous liquid media. This method enables multi-gram production, as evidenced by commercial suppliers offering quantities up to 1 kg [1] [3]. The solution-phase route typically achieves yields of 70–85%, but purity depends heavily on subsequent chromatographic purification. Hybrid approaches are emerging, where critical segments (e.g., maleimide-propionylamido) are synthesized via SPPS and coupled to PEG4-NHS in solution [6].
Table 1: Comparison of Synthesis Approaches
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Purity | ≥95% (post-cleavage) | 85–90% (requires purification) |
| Scalability | Limited (mg–g scale) | High (g–kg scale) |
| Key Advantage | Automated washing steps | Lower cost per gram |
| Commercial Use | Limited batches | Bulk production |
The NHS ester moiety in Mal-propionylamido-PEG4-NHS acetate is formed via carbodiimide-mediated activation. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) catalyze the reaction between the terminal carboxylic acid of PEG4 and N-hydroxysuccinimide (NHS). This generates an active ester intermediate that is stable for storage at –20°C [2] [5].
Optimization requires stoichiometric control: A 1.2:1 molar ratio of EDC/NHS to carboxylic acid minimizes diimide byproducts. Reactions proceed in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–4°C to suppress hydrolysis. Post-reaction, precipitated urea derivatives are removed by filtration, and the NHS ester is isolated via cold ether crystallization [5] [7]. Yield improvements (≥90%) are achieved using additives like N-hydroxysulfosuccinimide (sulfo-NHS) for water-soluble intermediates [6].
Maleimide protection is critical due to its reactivity with nucleophiles. Furanyl-protected maleimide is widely adopted, where the Diels-Alder adduct with furan reversibly shields the maleimide. Deprotection occurs via retro-Diels-Alder at 60–80°C without side reactions [6]. Alternatives include phenylacetyl protection, cleaved enzymatically with penicillin G acylase [9].
For the amine group in propionylamido-PEG4, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups prevent undesired coupling. Fmoc deprotection uses piperidine (20% v/v) in DMF and is compatible with PEG chains. Post-coupling, the amine is acylated with maleimide-propionic acid using EDC/NHS [3] [5]. Strategic sequencing ensures maleimide remains protected until the final step, preserving its integrity for bioconjugation [6].
Industrial-scale synthesis (>1 kg) faces three primary challenges:
Suppliers address scalability through continuous-flow reactors, where residence time and temperature are tightly controlled. This method reduces diimide byproducts by 40% and achieves throughputs of 500 g/day [6] [9].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1